molecular formula C12H16N4S B1473126 (1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-2-yl)methanamine CAS No. 2098136-60-6

(1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-2-yl)methanamine

Katalognummer: B1473126
CAS-Nummer: 2098136-60-6
Molekulargewicht: 248.35 g/mol
InChI-Schlüssel: SPNBKNSLJORGPQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“(1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-2-yl)methanamine” is a compound that belongs to a series of novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues . These compounds have been designed and synthesized for their potential as potent phosphoinositide 3-kinase (PI3K) inhibitors .


Synthesis Analysis

The synthesis of these thiazolo[5,4-b]pyridines involves a seven-step process from commercially available substances . The yields from this process are described as moderate to good .


Molecular Structure Analysis

The molecular structure of these compounds has been characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis .


Chemical Reactions Analysis

These compounds have been tested for their inhibitory activity against PI3K in an enzymatic assay . The IC50 of a representative compound could reach 3.6 nm .

Wissenschaftliche Forschungsanwendungen

Aldose Reductase Inhibition

Compounds derived from 2-(2-Oxo-2-(piperidin-1-yl)ethylidene)thiazolidin-4-one, a closely related compound, have been synthesized and evaluated for their potential to inhibit aldose reductase, an enzyme involved in diabetic complications. These compounds, including thiazolo[3,2-a] pyridine derivatives, showed promise as inhibitors, suggesting potential therapeutic applications (Areal et al., 2012).

Histamine H3 Receptor Antagonism

A study on small molecules with heterocyclic cores flanked by two basic functionalities, including derivatives similar to the compound , found several to be potent antagonists at the human histamine H3 receptor. These compounds, such as (4-isopropyl-piperazin-1-yl)-(6-piperidin-1-ylmethyl-pyridin-3-yl)-methanone, showed potential for crossing the blood-brain barrier and occupying H3 receptors, indicating potential applications in neurological disorders (Swanson et al., 2009).

Anti-arrhythmic Activity

Certain piperidine-based 1,3-thiazole derivatives, closely related to the compound , demonstrated significant anti-arrhythmic activity. These compounds were synthesized through various chemical reactions and tested for their potential to treat cardiac arrhythmias (Abdel‐Aziz et al., 2009).

Insecticidal Activity

New piperdine thiazole compounds, structurally related to the compound , were synthesized and showed insecticidal activities against armyworms. Compounds such as (4-(5-(3-chloro-phenyl)-4-methylthiazol-2-yl)piperidin-1-yl)(4-methylpiperazin-1-yl)methanone demonstrated high lethal rates, suggesting potential for agricultural applications (Ding et al., 2019).

Adenosine A2A Receptor Inverse Agonists

Piperazine- and piperidine-containing thiazolo[5,4-d]pyrimidine derivatives have been investigated as human Adenosine A2A receptor antagonists/inverse agonists. These compounds show promise for treating neurodegenerative disorders such as Parkinson's and Alzheimer's diseases, as well as in cancer therapy. Some synthesized compounds exhibited high binding affinity and potency as inverse agonists (Varano et al., 2020).

Antimicrobial Agents

Piperidine-mediated synthesis of thiazolyl chalcones and their derivatives has been explored, producing compounds that exhibited potent antimicrobial activities. These derivatives show promise in addressing bacterial and fungal infections (Venkatesan & Maruthavanan, 2012).

Antituberculosis Agents

Thiazole-aminopiperidine hybrid analogues have been designed and synthesized as Mycobacterium tuberculosis GyrB inhibitors. These compounds showed potential in vitro activities against Mycobacterium smegmatis GyrB ATPase and Mycobacterium tuberculosis DNA gyrase, indicating their potential in antituberculosis therapy (Jeankumar et al., 2013).

Zukünftige Richtungen

The future directions for these compounds could involve further exploration of their potential as PI3K inhibitors. The structure-activity relationships (SAR) study showed that certain functionalities and structural units are important for PI3Kα inhibitory activity . This information could guide the design of more potent inhibitors in the future.

Biochemische Analyse

Biochemical Properties

(1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-2-yl)methanamine plays a significant role in biochemical reactions, particularly as an inhibitor of phosphoinositide 3-kinase (PI3K). This compound interacts with various enzymes, proteins, and other biomolecules. It has been shown to inhibit PI3Kα, PI3Kγ, and PI3Kδ with high potency, while its inhibitory activity on PI3Kβ is significantly reduced . The interaction involves binding to the kinase through key hydrogen bonds, which is crucial for its inhibitory activity.

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Specifically, it inhibits the PI3K signaling pathway, which is vital for cell growth, proliferation, and survival . This inhibition can lead to reduced cell proliferation and increased apoptosis in certain cell types, making it a potential candidate for cancer therapy.

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the active site of PI3K enzymes. This binding inhibits the enzyme’s activity, preventing the phosphorylation of phosphoinositides and subsequent activation of downstream signaling pathways . The compound’s structure allows it to form hydrogen bonds with key residues in the kinase domain, stabilizing the inhibitor-enzyme complex and enhancing its inhibitory potency.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity may degrade over extended periods . Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of PI3K activity and prolonged effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits PI3K activity without causing significant toxicity . At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed. These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in metabolic pathways related to its role as a PI3K inhibitor. It interacts with enzymes and cofactors involved in the metabolism of phosphoinositides, affecting metabolic flux and metabolite levels . The compound’s metabolism may also involve phase I and phase II biotransformation reactions, leading to the formation of various metabolites.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments, affecting its overall activity and function.

Subcellular Localization

The subcellular localization of this compound is critical for its activity. The compound is primarily localized in the cytoplasm, where it interacts with PI3K enzymes . Post-translational modifications and targeting signals may direct the compound to specific compartments or organelles, further modulating its activity and function.

Eigenschaften

IUPAC Name

[1-([1,3]thiazolo[5,4-b]pyridin-2-yl)piperidin-2-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4S/c13-8-9-4-1-2-7-16(9)12-15-10-5-3-6-14-11(10)17-12/h3,5-6,9H,1-2,4,7-8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPNBKNSLJORGPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CN)C2=NC3=C(S2)N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-2-yl)methanamine
Reactant of Route 2
Reactant of Route 2
(1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-2-yl)methanamine
Reactant of Route 3
(1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-2-yl)methanamine
Reactant of Route 4
Reactant of Route 4
(1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-2-yl)methanamine
Reactant of Route 5
(1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-2-yl)methanamine
Reactant of Route 6
(1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-2-yl)methanamine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.